![molecular formula C23H27N3O6 B10850253 N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B10850253.png)
N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide is an organic compound known for its unique structure and versatility in scientific research. This compound features a complex molecular framework comprising a benzodioxole ring, nitro group, and tert-butyl substituents, making it intriguing for a variety of chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. A common route includes the condensation of 3,5-ditert-butyl-4-hydroxybenzaldehyde with 6-nitro-1,3-benzodioxole-5-carboxamide. The reaction is often conducted in an aprotic solvent such as dichloromethane, under basic conditions, with catalysts like pyridine to facilitate the formation of the Schiff base.
Industrial Production Methods
While lab-scale synthesis is common, industrial production would require optimization for cost and efficiency. This might involve scaling up the reaction, using continuous flow reactors, and employing greener solvents to minimize environmental impact.
化学反应分析
Types of Reactions
N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized under mild conditions to form quinones.
Reduction: The nitro group can be selectively reduced to an amine using hydrogenation or metal hydrides.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution due to its electron-rich nature.
Common Reagents and Conditions
Oxidation Reactions: Reagents like potassium permanganate or chromic acid.
Reduction Reactions: Reagents such as palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride.
Substitution Reactions: Conditions may involve Lewis acids like aluminum chloride in aromatic substitution reactions.
Major Products
Oxidation Products: Quinones, which can be further functionalized.
Reduction Products: Amino derivatives.
Substitution Products: Various aromatic derivatives depending on the substituent introduced.
科学研究应用
N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide finds diverse applications:
Chemistry: Utilized as a ligand in coordination chemistry, forming complexes with metals.
Biology: Acts as a potential antioxidant due to its phenolic structure.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Used in material science for the development of polymers and other advanced materials.
作用机制
The mechanism of action of this compound is multifaceted:
Antioxidant Activity: The phenolic hydroxyl group donates hydrogen atoms to neutralize free radicals.
Enzyme Inhibition: Its structure allows it to inhibit specific enzymes, thereby affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide: Similar structure with different stereochemistry.
2,4-Ditert-butylphenol: Shares the tert-butylphenol moiety.
6-Nitro-1,3-benzodioxole-5-carboxamide: Contains the benzodioxole and nitro functionalities.
Uniqueness
What sets N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide apart is its combination of steric bulk, electron-donating and -withdrawing groups, and potential for forming a variety of derivatives, making it highly versatile in different scientific domains.
属性
分子式 |
C23H27N3O6 |
|---|---|
分子量 |
441.5 g/mol |
IUPAC 名称 |
N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C23H27N3O6/c1-22(2,3)15-7-13(8-16(20(15)27)23(4,5)6)11-24-25-21(28)14-9-18-19(32-12-31-18)10-17(14)26(29)30/h7-11,27H,12H2,1-6H3,(H,25,28)/b24-11- |
InChI 键 |
XEYZVZBNMMRXSN-MYKKPKGFSA-N |
手性 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N\NC(=O)C2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)C2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B10850171.png)
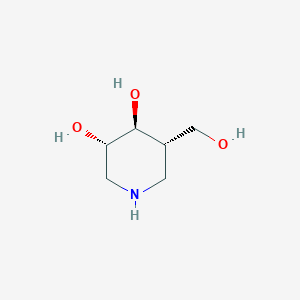
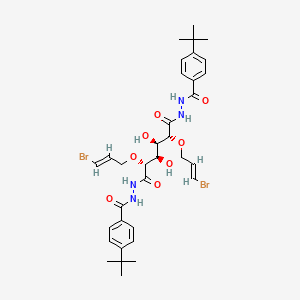
![2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole](/img/structure/B10850187.png)
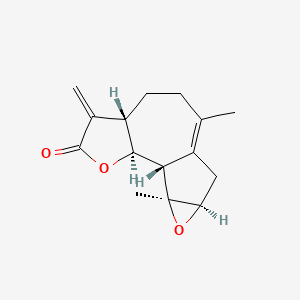
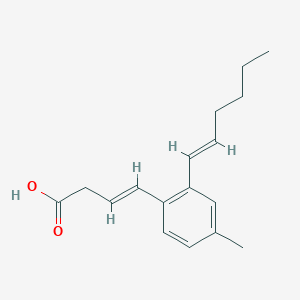
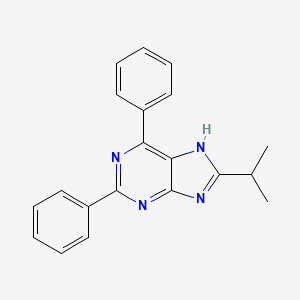

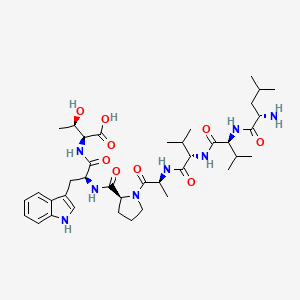
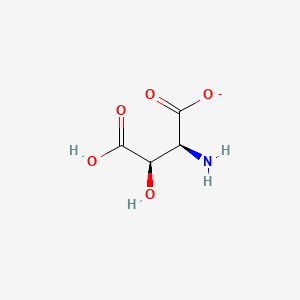
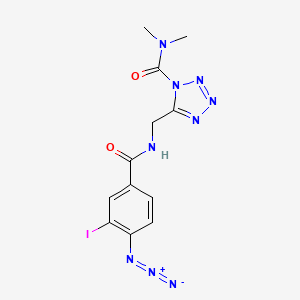
![(18S)-18-(hydroxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B10850246.png)

![2-[(E)-[(5-chlorothiophen-2-yl)-phenylmethylidene]amino]guanidine](/img/structure/B10850259.png)
